molecular formula C12H13N5O3 B555442 L-Histidine 4-nitroanilide CAS No. 70324-65-1

L-Histidine 4-nitroanilide

Cat. No. B555442
CAS RN: 70324-65-1
M. Wt: 275.26 g/mol
InChI Key: BCUATUQRWYXUCA-NSHDSACASA-N
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Description

L-Histidine 4-nitroanilide is a significant chemical compound used in biochemical research. It serves as a substrate to measure the activity of enzymes like chymotrypsin, trypsin, and elastase . It is synthesized through the reaction of L-histidine with 4-nitroaniline .


Synthesis Analysis

The synthesis of L-Histidine 4-nitroanilide occurs through the reaction of L-histidine with 4-nitroaniline . In the L-histidine biosynthetic pathway of Escherichia coli, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition .


Chemical Reactions Analysis

L-Histidine 4-nitroanilide is involved in the hydrolysis of the amide bond between L-histidine and 4-nitroaniline by enzymes such as chymotrypsin, trypsin, and elastase . The hydrolysis results in the release of 4-nitroaniline, which can be detected spectrophotometrically at 410 nm.

Future Directions

L-Histidine, one of the most prominent positively charged amino acids, has shown a lot of potential as a future molecular device . It has been acknowledged for its applications in designing future switching devices and logic gates . Furthermore, a novel L-histidine based ionic liquid (LHIL) has been developed and successfully synthesized, showing outstanding corrosion inhibition effect on mild steel . These developments suggest that L-Histidine 4-nitroanilide could also have potential future applications in various fields.

properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-11(5-9-6-14-7-15-9)12(18)16-8-1-3-10(4-2-8)17(19)20/h1-4,6-7,11H,5,13H2,(H,14,15)(H,16,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUATUQRWYXUCA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CC2=CN=CN2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428626
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine 4-nitroanilide

CAS RN

70324-65-1
Record name AC1OLRMH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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